Methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound features a unique structure characterized by a thiazole ring fused with a triazole ring and a benzoate moiety. The presence of a fluorophenyl group adds to its potential biological activity, making it of interest in various scientific fields.
The compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information regarding its synthesis and properties. It is also referenced in scientific literature discussing its potential applications in medicinal chemistry and material science.
Methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is classified under:
The synthesis of methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate typically involves multi-step reactions starting from simpler precursors. Key steps include:
The molecular formula for methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is with a molecular weight of .
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate |
| InChI | InChI=1S/C20H16N4O3S |
| InChI Key | CVNPCFUTUDVWRY-YBEGLDIGSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=C)C(=O)N=C(C)N=N |
Methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is primarily linked to its interaction with biological targets:
Methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate exhibits properties typical of organic compounds with aromatic structures:
Key chemical properties include:
Methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate has several scientific applications:
This compound represents an intriguing area of study due to its complex structure and potential applications across various scientific disciplines.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2